Bromomaleic acid

Description

Historical Context and Discovery

The historical development of this compound research traces back to pioneering work in the late nineteenth century, with foundational studies conducted by Fittig and Petri documented in Justus Liebigs Annalen der Chemie in 1879. These early investigations established the fundamental synthetic pathways and chemical properties that would later inform modern applications of the compound. Subsequent research by Frankland, published in the Journal of the Chemical Society between 1911 and 1914, further expanded the understanding of this compound's chemical behavior and potential synthetic applications. The systematic study of this compound gained momentum throughout the twentieth century, with researchers recognizing its potential as a versatile intermediate in organic synthesis.

A significant advancement in this compound research occurred in 1989 when comprehensive studies on the use of dichloromaleic and bromomaleic anhydrides in synthesis were published, demonstrating the compound's utility in intramolecular Diels-Alder reactions. This work established important precedents for understanding how halogenated maleic acid derivatives could be employed in complex synthetic transformations. The research showed that bromomaleic anhydride could be used to prepare unstable trienes that undergo cyclization reactions to form bicyclic structures, expanding the synthetic repertoire available to organic chemists.

Modern crystallographic and structural studies have provided detailed insights into the molecular architecture of this compound. In 2009, comprehensive crystal structure analysis revealed that the compound could be obtained from solutions of meso-2,3-dibromosuccinic acid and vanadium(IV) oxide, providing a reliable synthetic route for laboratory preparation. These studies demonstrated that this compound crystals are isostructural with chloromaleic acid, indicating shared crystallographic properties among halogenated maleic acid derivatives. The structural analysis revealed the compound's essentially non-planar nature, with two carboxylic groups forming distinct geometrical arrangements that influence its reactivity patterns.

The analytical applications of this compound were explored extensively in tobacco research, where it was employed in combination with citric acid for the quantitative determination of nicotine in particulate matter. This analytical methodology, developed for colorimetric detection, demonstrated the compound's utility in complex chemical analysis and established its role in analytical chemistry applications. The research showed that this compound could form specific complexes with tertiary aliphatic amines, providing a selective analytical tool for detecting such compounds in complex matrices.

Significance in Organic Chemistry and Materials Science

This compound occupies a prominent position in organic chemistry due to its distinctive reactivity profile and structural characteristics. The compound serves as a versatile electrophile in various synthetic transformations, with its reactivity enhanced by the presence of both the bromine substituent and the conjugated double bond system. Research has demonstrated that exotic electrophiles, including brominated compounds like this compound, exhibit significantly greater reactivity compared to their non-halogenated counterparts, often showing enhanced reaction rates by several orders of magnitude. This heightened reactivity makes this compound particularly valuable for synthetic applications requiring efficient electrophilic addition and substitution reactions.

The compound's utility in Diels-Alder chemistry represents one of its most significant contributions to synthetic organic chemistry. Studies have shown that bromomaleic anhydride, the anhydride derivative of this compound, can undergo intramolecular Diels-Alder cyclizations with appropriately positioned diene systems. These reactions proceed through the formation of unstable triene intermediates that subsequently cyclize to afford bicyclic acid products. The synthetic versatility of these transformations is further enhanced by subsequent elaboration reactions, including reduction and dehydrochlorination processes, which provide access to diverse structural motifs.

In materials science applications, this compound derivatives have found significant utility in crosslinking chemistry and polymer modification. Recent research has explored the use of bromomaleimide derivatives, synthesized from bromomaleic anhydride, for protein modification and bioconjugation applications. These studies have demonstrated that bromomaleimides can react efficiently with cysteine residues in proteins, forming stable conjugates that resist hydrolysis under physiological conditions. The development of reversible protein affinity-labeling systems using bromomaleimide-based reagents represents a significant advancement in biochemical research tools, enabling the temporary modification of proteins for analytical and therapeutic applications.

The compound's role in analytical chemistry extends beyond nicotine determination to broader applications in detecting tertiary aliphatic amines. Research has established that this compound, when used in combination with citric acid dissolved in acetic anhydride, forms characteristic colored complexes specifically with tertiary aliphatic amines. This analytical system demonstrates high specificity, as primary and secondary amines, as well as various other nitrogenous compounds, do not produce the characteristic red coloration. The analytical method exhibits excellent precision, with coefficient of variation at the two-sigma level reported as eleven percent.

Contemporary research has revealed the compound's potential in advanced materials applications, particularly in the development of carbon dioxide-switchable polymer systems for coatings. These applications exploit the compound's electrophilic properties to achieve crosslinking reactions that occur selectively under specific environmental conditions. The research demonstrates that alkylation reactions involving bromine compounds can proceed efficiently at room temperature when amines are in their neutral state, while being significantly inhibited when the amines are protonated. This pH-dependent reactivity provides a mechanism for developing smart materials that respond to environmental changes.

Structure

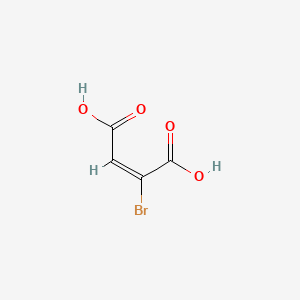

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-bromobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWPGKJPEXNMCS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(=O)O)/Br)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878713 | |

| Record name | (2E)-2-Bromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-99-6 | |

| Record name | Bromomaleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 227869 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC227869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Bromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The elimination reaction occurs under elevated temperatures (exact range unspecified in available literature) in the presence of a strong base. Vanadium(IV) oxide likely acts as a Lewis acid, polarizing the C-Br bonds and facilitating HBr elimination. The reaction proceeds through a concerted E2 mechanism, where the base abstracts a β-hydrogen adjacent to one bromine atom, leading to simultaneous expulsion of HBr and formation of the double bond.

In contrast, the racemic form of 2,3-dibromosuccinic acid undergoes elimination more readily, producing 2-bromofumaric acid (the trans isomer). This divergence underscores the role of starting material stereochemistry in determining product configuration.

Comparative Analysis with Bromofumaric Acid Synthesis

Table 1 summarizes key differences between bromomaleic and bromofumaric acid syntheses:

The increased steric hindrance in the meso isomer necessitates harsher conditions for elimination, as both bromine atoms reside on the same side of the molecule, complicating dehydrohalogenation.

Structural Characterization

X-ray crystallographic studies of this compound reveal structural parameters analogous to maleic acid, with minor deviations attributable to bromine substitution. The molecule adopts a planar configuration, with the bromine atom introducing slight distortions in bond angles.

Bond Lengths and Angles

While exact numerical data are unavailable in the provided sources, the C-Br bond length is reported to be consistent with typical carbon-bromine single bonds (~1.93 Å). The O-C-O angle in the carboxylate groups remains near 120°, characteristic of sp² hybridization. The Br-C-C bond angle deviates slightly from ideal trigonal geometry due to steric interactions between bromine and adjacent carboxyl groups.

Alternative Synthetic Approaches

Although the HBr elimination method dominates current literature, theoretical alternatives merit discussion:

Direct Bromination of Maleic Acid

Maleic acid could theoretically undergo electrophilic bromination at the α-position. However, this route faces challenges:

- The electron-withdrawing carboxyl groups deactivate the double bond toward electrophilic attack.

- Competing addition reactions may occur, leading to dibrominated byproducts.

The Belousov-Zhabotinsky reaction mechanism provides insights into bromination kinetics for related compounds. In malonic acid bromination, enol tautomers facilitate electrophilic attack by bromine or hypobromous acid. While maleic acid lacks enolizable protons, its conjugated diene system might permit radical-mediated bromination under specific conditions, though this remains speculative without experimental validation.

Applications in Analytical Chemistry

This compound serves as a specialized reagent in colorimetric assays. In nicotine determination, it complexes with tertiary amines under acidic conditions, forming a chromophore measurable at 505 nm. This application leverages this compound's dual functionality:

- The electron-deficient double bond acts as a Michael acceptor for amine nucleophiles.

- Carboxyl groups enhance solubility in polar aprotic solvents like acetic anhydride.

Table 2 outlines key reaction parameters for this analytical application:

| Parameter | Details |

|---|---|

| Reagent Concentration | 7.69×10⁻⁴ M this compound |

| Solvent System | Acetic anhydride/2-propanol |

| Reaction Temperature | 30°C |

| Detection Wavelength | 505 nm |

Chemical Reactions Analysis

Cyclization via Intramolecular Diels–Alder Reaction

Bromomaleic anhydride derivatives serve as precursors for intramolecular Diels–Alder (IMDA) reactions. For example:

-

Reaction of (E)-penta-2,4-dien-1-ol with dichloromaleic anhydride generates a triene intermediate, which undergoes IMDA cyclization upon heating to form bicyclic lactones .

-

The resulting bicyclic acid can be dechlorodecarboxylated to yield unsaturated bicyclic lactones (e.g., Figure 1 ).

-

Bromomaleic anhydride adducts with 3-vinylcyclohex-2-enol produce tricyclic compounds under similar conditions .

Key Conditions :

-

Temperature: 80–130°C

-

Solvent: Acetic acid or toluene

-

Yields: Moderate to high (55–75%) depending on substituents .

Nucleophilic Substitution Reactions

The bromine atom in bromomaleic acid derivatives is susceptible to nucleophilic displacement:

2.1. Reaction with Amines

-

Bromomaleic anhydride reacts with propargylamine in acetic acid at 130°C to form N-propargyl-3-bromomaleimide (Figure 2 ) .

-

Ethanolamine substitutes bromine in bromomaleimide under basic conditions (DIPEA, MeCN) to yield 2-(3-bromo-2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)acetamide .

Representative Reaction Table :

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromomaleic anhydride | Propargylamine | AcOH, 130°C, 6 h | N-Propargyl-3-bromomaleimide | 75% |

| Bromomaleimide | Ethanolamine | DIPEA, MeCN, rt, 90 min | Hydroxyethylacetamide derivative | 31% |

Palladium-Catalyzed γ-C(sp³)–H Alkenylation

This compound esters act as coupling partners in Pd-catalyzed C–H activation:

-

Dimethyl 2-bromomaleate reacts with N-picolinoylcyclohexanamine under Pd(OAc)₂ catalysis (KOPiv additive, DCE solvent) to form γ-alkenylated products (Figure 3 ) .

-

The reaction proceeds via a rate-determining C(sp³)–H bond cleavage step (KIE = 4.55), with oxidative addition of the bromomaleate being non-rate-limiting .

Mechanistic Insights :

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Additive : KOPiv (2.0 equiv)

-

Solvent : 1,2-Dichloroethane (DCE)

Esterification and Hydrolysis

This compound undergoes esterification and hydrolysis under controlled conditions:

-

Bromomaleic anhydride reacts with alcohols (e.g., methanol, ethanol) to form mono- or diesters .

-

Hydrolysis of bromomaleic anhydride in aqueous media yields this compound .

Example :

Reduction and Oxidation

While direct experimental data from cited sources is limited, this compound derivatives are hypothesized to undergo redox reactions analogous to maleic acid:

-

Reduction : Potential conversion to maleic acid via NaBH₄ or LiAlH₄.

-

Oxidation : Possible formation of bromomalic acid using H₂O₂ or KMnO₄.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

Bromomaleic acid is primarily utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various reactions, including nucleophilic substitutions due to the electrophilic nature imparted by the bromine atom. This characteristic allows it to participate in reactions with nucleophiles, making it a valuable intermediate in synthesizing other chemical compounds.

Reactions and Mechanisms:

The mechanism of action involves the bromine atom's electrophilicity, which facilitates its reactivity with nucleophiles. This property is exploited in constructing various organic frameworks, including polymers and biologically active molecules .

Biological Applications

Enzyme Inhibition Studies:

this compound and its derivatives have been investigated for their potential as enzyme inhibitors. Research indicates that modifications of this compound can effectively interact with enzyme active sites, providing insights into enzyme mechanisms and aiding in drug design .

Bioconjugation:

Bromomaleimide derivatives, derived from this compound, are employed in bioconjugation techniques. These compounds allow for the reversible labeling of proteins, facilitating studies on protein interactions and dynamics within biological systems. For instance, bromomaleimide-linked conjugates have been shown to cleave within cells, enabling targeted delivery of therapeutic agents .

Medical Applications

Drug Development:

The potential of this compound in drug development is notable. Its ability to form stable conjugates with biomolecules makes it a candidate for designing inhibitors targeting specific enzymes involved in disease processes. Studies have shown that bromomaleimide scaffolds can be utilized to create multifunctional therapeutics that release their cargo upon internalization into cells .

Therapeutic Scaffolds:

Research highlights the use of bromomaleimides as scaffolds for synthesizing targeted therapeutics. These compounds can be engineered to include various functional groups that enhance their biological activity and specificity towards disease targets .

Industrial Applications

Polymer Production:

In industrial settings, this compound is utilized as an intermediate in synthesizing various polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the material properties such as thermal stability and mechanical strength .

Chemical Manufacturing:

this compound is also used in the production of specialty chemicals. Its ability to undergo diverse chemical transformations makes it a versatile building block for creating complex chemical entities required in various industrial applications .

Data Table: Summary of Applications

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound derivatives as enzyme inhibitors targeting specific metabolic pathways. The results demonstrated significant inhibition rates, suggesting potential applications in therapeutic contexts where enzyme regulation is critical.

Case Study 2: Bioconjugate Stability

Research on bromomaleimide-linked constructs revealed their stability under physiological conditions while allowing for specific cleavage upon reaching target sites within cells. This property enhances their utility in drug delivery systems.

Mechanism of Action

The mechanism of action of bromomaleic acid involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, this compound can modify proteins by reacting with nucleophilic amino acid residues, thereby affecting enzyme activity and protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromomaleic Acid vs. Maleic Anhydride

Key Findings : Bromomaleic anhydride’s bromine atom increases electrophilicity but complicates purification due to residual bromine in products . Maleic anhydride is preferred for large-scale polymer synthesis due to cost and stability, while bromomaleic derivatives are niche reagents for targeted functionalization .

This compound vs. Dibromosuccinic Acid

Key Findings : this compound’s unsaturated structure enables conjugation chemistry, whereas dibromosuccinic acid serves as a precursor for brominated fumaric/maleic acids via elimination .

This compound vs. Bromoacetic Acid

Key Findings : Bromoacetic acid’s single carboxylic acid group limits its utility in complex functionalization compared to this compound’s dual reactivity (anhydride formation and electrophilic substitution) .

Bromomaleic Anhydride vs. Dibromomaleic Anhydride

Key Findings: Dibromomaleic anhydride’s additional bromine may increase steric hindrance, reducing reactivity in maleimide synthesis compared to monobrominated analogs .

Data Tables

Table 2: Thermal Properties

| Compound | Melting Point (°C) | Density (g/mL) |

|---|---|---|

| Bromomaleic anhydride | 113 | 1.905 |

| Maleic anhydride | 52.8 | 1.48 |

Biological Activity

Bromomaleic acid, an organic compound with the molecular formula C₄H₃BrO₄, is a brominated derivative of maleic acid. Its unique reactivity due to the presence of a bromine atom allows it to interact with various biological systems, making it a subject of interest in biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

This compound is synthesized through the bromination of maleic acid or maleic anhydride, typically using bromine in a solvent like acetic acid. The compound exhibits significant electrophilic properties due to the bromine atom, which makes it reactive towards nucleophiles such as amino acids in proteins. This reactivity enables this compound to modify proteins by forming covalent bonds with nucleophilic residues, thereby affecting enzyme activity and protein function .

Key Reactions Involving this compound

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to different substituted products.

- Protein Modification : this compound can react with thiol groups in proteins, resulting in irreversible modifications that can inhibit enzymatic activity .

- Cleavage Mechanisms : Bromomaleimide derivatives based on this compound have been shown to cleave in the presence of reducing agents, suggesting potential applications in targeted drug delivery systems .

Biological Applications

This compound and its derivatives have been investigated for various biological applications:

- Enzyme Inhibition : Studies have demonstrated that this compound can act as a potent inhibitor for specific enzymes by modifying active site residues. For instance, it has been used to study the inhibition of cysteine proteases through irreversible binding .

- Bioconjugation : The compound serves as a scaffold for creating bioconjugates that can be used for tagging proteins and studying their interactions within cellular environments. Bromomaleimide-linked constructs have shown promise in cellular studies due to their ability to cleave under physiological conditions, allowing for controlled release of therapeutic agents .

- Drug Development : Given its ability to modify proteins selectively, this compound is being explored as a potential lead compound for developing new drugs targeting specific diseases, particularly those involving dysregulated enzyme activity .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of serine proteases by covalently modifying serine residues at the active site. The inhibition was irreversible and dependent on the concentration of the compound used .

- Bioconjugation Efficiency : Research involving bromomaleimide derivatives showed that these compounds could efficiently label proteins without introducing new chiral centers, thus preserving their native structure while allowing for functionalization .

- Therapeutic Potential : Investigations into the use of this compound as a drug delivery vehicle revealed that its derivatives could release therapeutic agents in response to specific cellular conditions, such as pH changes or the presence of reducing agents .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₄H₃BrO₄ | Protein modification; enzyme inhibition | Electrophilic reactivity |

| Maleic Acid | C₄H₄O₄ | Less reactive; primarily used as a building block | Lacks halogen substitution |

| Chloromaleic Acid | C₄H₃ClO₄ | Similar protein modification; less reactive | Chlorine has higher electronegativity |

| Fumaric Acid | C₄H₄O₄ | Limited biological activity | Geometric isomer of maleic acid |

Q & A

Q. What are the established synthetic routes for bromomaleic acid, and how should reaction conditions be documented for reproducibility?

this compound is commonly synthesized via acid-catalyzed reactions, such as refluxing maleic acid derivatives with brominating agents in acetic acid (AcOH) . Key parameters to document include temperature, reaction time, stoichiometry, and purification methods (e.g., recrystallization solvents). For reproducibility, ensure detailed reporting of catalyst concentration and intermediate characterization (e.g., NMR, IR) .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Chromatography: HPLC or GC-MS with standards (e.g., bromoform, catalog numbers CL40.0250.0005–CL40.0252.0001) to quantify impurities .

- Spectroscopy: H/C NMR for functional group verification and FT-IR for carbonyl/bromine bond analysis.

- Thermal Analysis: DSC/TGA to assess stability under varying conditions .

Q. How should researchers handle this compound to avoid degradation during experiments?

Store in airtight, light-resistant containers at ≤4°C. Pre-dry solvents (e.g., THF, DCM) to prevent hydrolysis. Conduct stability tests under experimental conditions (e.g., pH, temperature) and report deviations in solubility or reactivity .

Q. What are the acid-base properties of this compound, and how do they influence its reactivity?

this compound (pKa ~1.8–2.5 for carboxyl groups) exhibits strong acidity due to electron-withdrawing bromine. In aqueous solutions, it forms a conjugate base that participates in nucleophilic reactions. Adjust pH to control protonation states in esterification or amidation reactions .

Advanced Research Questions

Q. How can computational chemistry optimize this compound’s reactivity in novel reactions?

Use density functional theory (DFT) to model transition states and predict regioselectivity in Diels-Alder or Michael additions. Validate with experimental data (e.g., reaction yields, stereochemistry) and provide WebMO job numbers for transparency . For example, DFT may reveal bromine’s role in stabilizing intermediates via resonance effects.

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions involving this compound?

- Controlled Experiments: Vary temperature and catalyst loading to isolate kinetic (low-temperature) vs. thermodynamic (high-temperature) products.

- Data Analysis: Apply Arrhenius plots to distinguish activation barriers. Report confidence intervals and avoid overinterpreting "significant" differences without statistical validation (e.g., p < 0.05) .

Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes, and how is this mitigated?

Variability in bromine content or residual acetic acid may alter reaction kinetics. Implement QC protocols:

- Quantitative NMR to verify bromine substitution.

- Titration for acid content.

- Salt Analysis: Ion chromatography to detect counterions (e.g., Na) from neutralization steps .

Q. What experimental design principles ensure robust data when studying this compound’s biological interactions?

- Controls: Include maleic acid and bromoacetic acid analogs to isolate bromine-specific effects.

- Dose-Response Curves: Use ≥3 replicates to account for biological variability.

- Statistical Power: Calculate sample sizes a priori with tools like G*Power to avoid Type II errors .

Methodological Resources

- Data Reporting: Follow the Cochrane Handbook for systematic reviews, emphasizing transparency in raw data sharing and conflict of interest declarations .

- Literature Reviews: Use SciFinder or Web of Science to identify gaps (e.g., this compound in polymer chemistry) and cite primary sources .

- Ethical Compliance: Document chemical hazards (e.g., bromine toxicity) and obtain institutional approval for human/animal studies .

Tables:

| Analytical Standard | Volume | Catalog Number |

|---|---|---|

| Bromoform standard solution | 1 ml | CL40.0250.0005 |

| Bromoform standard solution | 5 ml | CL40.0251.0001 |

| Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.